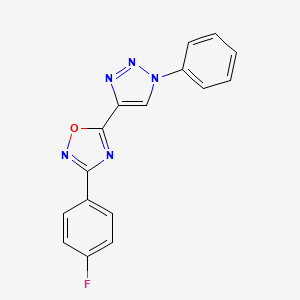![molecular formula C15H22ClN B12613932 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 909397-24-6](/img/structure/B12613932.png)
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[310]hexane;hydrochloride is a chemical compound with the molecular formula C12H15NClH It is known for its unique bicyclic structure, which includes a 3-azabicyclo[310]hexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods offer advantages such as mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed oxidative cyclization of 1,6-enynes . The process is optimized for high efficiency and scalability, ensuring the production of the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the transport proteins for norepinephrine and serotonin, thereby enhancing and prolonging their actions . This mechanism is similar to that of certain nonopioid analgesics, making it a candidate for pain management therapies.
Comparación Con Compuestos Similares
Similar Compounds
Bicifadine: A nonopioid analgesic with a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core and exhibit diverse biological activities.
Uniqueness
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific substitution pattern and the presence of a propyl group, which may influence its pharmacological properties and receptor interactions.
Propiedades
Número CAS |
909397-24-6 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13;/h4-7,14H,3,8-11H2,1-2H3;1H |
Clave InChI |
XIQBFYRSOXFMTP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



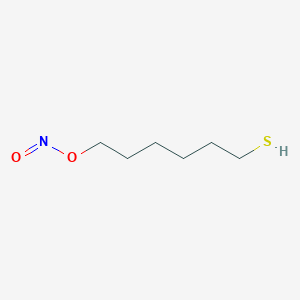
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
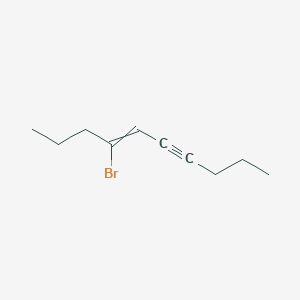

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
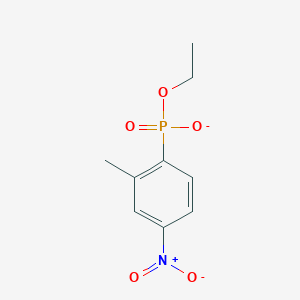

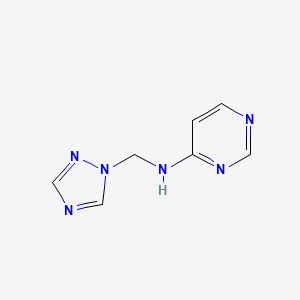
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
